molecular formula C9H8N2O4 B7589302 Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate

Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate

Cat. No. B7589302
M. Wt: 208.17 g/mol
InChI Key: KECBPQCKXFHGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate, also known as Ethyl Oxazolone, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. It has also been investigated for its potential use as a ligand in coordination chemistry and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been reported to exhibit antioxidant activity and to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to have anti-inflammatory and analgesic effects, as well as to exhibit antitumor activity. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone for lab experiments is its ease of synthesis and availability. It also exhibits a wide range of potential applications in various fields, making it a versatile compound for research. However, its potential toxicity and lack of in vivo studies may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone. One area of interest is its potential use as a ligand in coordination chemistry, as well as its potential catalytic activity in organic reactions. It may also be investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies may be conducted to investigate its mechanism of action and potential toxicity in vivo.

Synthesis Methods

Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone can be synthesized through a variety of methods, including the reaction of ethyl 3-aminocrotonate with glyoxal in the presence of acetic acid, or the reaction of ethyl 2-aminoacrylate with glyoxal in the presence of acetic acid. These methods have been reported to yield high purity and good yields of Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate Oxazolone.

properties

IUPAC Name

ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-13-9(12)7-8(14-5-10-7)6-3-4-15-11-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECBPQCKXFHGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylate

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